molecular formula C17H24ClN5 B11540167 6-chloro-N-octyl-N'-phenyl-1,3,5-triazine-2,4-diamine

6-chloro-N-octyl-N'-phenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B11540167
M. Wt: 333.9 g/mol
InChI Key: JSOHVQLDXASPQO-UHFFFAOYSA-N
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Description

6-CHLORO-N2-OCTYL-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE is a compound belonging to the class of 1,3,5-triazines These compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CHLORO-N2-OCTYL-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE typically involves the sequential substitution of the chlorine atoms in cyanuric chloride with various nucleophiles. The process can be summarized as follows:

    Starting Material: Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).

    First Substitution: The chlorine atom at position 2 is substituted with an octylamine group under reflux conditions in a suitable solvent like 1,4-dioxane or 1,2-dichloroethane.

    Second Substitution: The chlorine atom at position 4 is substituted with a phenylamine group under similar conditions.

    Final Product: The resulting compound is 6-CHLORO-N2-OCTYL-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-CHLORO-N2-OCTYL-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alcohols.

    Oxidation and Reduction: The compound can participate in redox reactions, leading to the formation of different oxidation states.

    Substitution Reactions: The octyl and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like primary and secondary amines, thiols, and alcohols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Nucleophilic Substitution: Formation of various substituted triazines.

    Oxidation: Formation of oxidized derivatives.

    Reduction: Formation of reduced derivatives.

Scientific Research Applications

6-CHLORO-N2-OCTYL-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of agrochemicals, dyes, and polymer stabilizers.

Mechanism of Action

The mechanism of action of 6-CHLORO-N2-OCTYL-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diamino-6-phenyl-1,3,5-triazine: Similar structure but lacks the octyl group.

    2,4-Diamino-6-chloro-1,3,5-triazine: Similar structure but lacks the octyl and phenyl groups.

    2,4-Diamino-6-octyl-1,3,5-triazine: Similar structure but lacks the phenyl group.

Uniqueness

6-CHLORO-N2-OCTYL-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to the presence of both octyl and phenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H24ClN5

Molecular Weight

333.9 g/mol

IUPAC Name

6-chloro-4-N-octyl-2-N-phenyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C17H24ClN5/c1-2-3-4-5-6-10-13-19-16-21-15(18)22-17(23-16)20-14-11-8-7-9-12-14/h7-9,11-12H,2-6,10,13H2,1H3,(H2,19,20,21,22,23)

InChI Key

JSOHVQLDXASPQO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC1=NC(=NC(=N1)Cl)NC2=CC=CC=C2

Origin of Product

United States

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